molecular formula B12Zr B077331 Zirconium boride (ZrB12) CAS No. 12046-91-2

Zirconium boride (ZrB12)

Cat. No. B077331
CAS RN: 12046-91-2
M. Wt: 221 g/mol
InChI Key: ZTPGHMZBJIKOCA-UHFFFAOYSA-N
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Patent
US06908599B2

Procedure details

Accordingly, the present invention provides an improved process for the production of zirconium boride, which comprises mixing powders of zirconium chloride in the range of 20-25% wt, Boric acid (H3BO3) in the range of 35-44 wt % and small cut turnings Magnesium (Mg) in the range of 33-40 wt % and pelletising the mixture so prepared, igniting the prepared pellets under inert atmosphere and leaching the resultant product (ZrB2 and MgO) with leachant to obtain zirconium boride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Zr+4:2].[Cl-].[Cl-].[Cl-].[B:6](O)(O)O.[Mg]>>[B:6].[B:6].[B:6].[B:6].[B:6].[B:6].[B:6].[B:6].[B:6].[B:6].[B:6].[B:6].[Zr:2] |f:0.1.2.3.4,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Zr+4].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[B].[Zr]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.